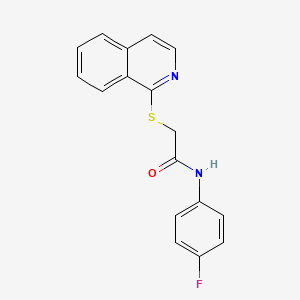![molecular formula C19H19NO2 B11608738 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B11608738.png)
1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazines with ketones under acidic conditions. For this specific compound, the reaction involves:
Starting Materials: 3-methylphenylhydrazine and 5-methoxy-2-methylacetophenone.
Reaction Conditions: The reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the Fischer indole synthesis.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one can be compared with other indole derivatives:
-
Similar Compounds
- 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one
- 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- 3-methoxy-2-methyl-9H-carbazole
-
Uniqueness
- The presence of both methoxy and methyl groups on the indole ring provides unique chemical properties.
- Its specific structure allows for distinct biological activities compared to other indole derivatives.
This detailed article provides a comprehensive overview of 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[5-methoxy-2-methyl-1-(3-methylphenyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C19H19NO2/c1-12-6-5-7-15(10-12)20-13(2)19(14(3)21)17-11-16(22-4)8-9-18(17)20/h5-11H,1-4H3 |
InChI Key |
JQSDIBGGVJGIST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-ethoxypropyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11608668.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B11608681.png)
![6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608688.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11608696.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B11608699.png)
![Tetramethyl 1,1'-ethane-1,2-diylbis[4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11608702.png)
![methyl (5E)-5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11608704.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11608705.png)
![2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11608707.png)
![3-[(4-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11608709.png)
![3,3'-[(3-methylthiophen-2-yl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B11608718.png)
![2-(4-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608729.png)
![(2E)-2-cyano-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11608739.png)
